(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid
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Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid is a synthetic organic compound characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, difluoromethyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and difluoromethylated reagents.
Formation of the Intermediate: The phenylacetic acid is first converted into an intermediate compound through a series of reactions, including halogenation and nucleophilic substitution.
Introduction of the Boc Group: The intermediate is then reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to introduce the Boc protecting group.
Final Steps: The final product is obtained by coupling the Boc-protected intermediate with the difluoromethylated reagent under specific conditions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it into a difluoromethylene or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce difluoromethylene compounds. Substitution reactions can result in a variety of amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its difluoromethyl group can enhance binding affinity and selectivity towards specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may contribute to improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding interactions through hydrogen bonding and hydrophobic effects, while the Boc-protected amino group can be selectively deprotected to reveal a reactive amine that can form covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3,3-difluoro-3-phenylpropanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-(4-methylphenyl)propanoic acid: Contains a methyl-substituted phenyl ring, which can alter its reactivity and binding properties.
Uniqueness
The uniqueness of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid lies in its combination of a Boc-protected amino group, a difluoromethyl group, and a phenyl ring. This combination provides a balance of stability, reactivity, and binding affinity, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2349980-60-3 |
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Molecular Formula |
C14H17F2NO4 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
(2S)-3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H17F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)14(15,16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1 |
InChI Key |
MRQJRQRMAWZNTO-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C1=CC=CC=C1)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C1=CC=CC=C1)(F)F |
Purity |
95 |
Origin of Product |
United States |
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